molecular formula C12H28N2O B12661523 1-((6-Aminotrimethylhexyl)amino)propan-2-ol CAS No. 93951-46-3

1-((6-Aminotrimethylhexyl)amino)propan-2-ol

Cat. No.: B12661523
CAS No.: 93951-46-3
M. Wt: 216.36 g/mol
InChI Key: VUPRLSYOWHGDBC-UHFFFAOYSA-N
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Description

1-((6-Aminotrimethylhexyl)amino)propan-2-ol is an organic compound with the molecular formula C12H28N2O It is an amino alcohol, characterized by the presence of both an amino group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((6-Aminotrimethylhexyl)amino)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 6-aminotrimethylhexylamine with propylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-((6-Aminotrimethylhexyl)amino)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Secondary amines.

    Substitution: Various substituted amines and alcohols.

Scientific Research Applications

1-((6-Aminotrimethylhexyl)amino)propan-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((6-Aminotrimethylhexyl)amino)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxyl and amino groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: An amino alcohol with similar structural features but different functional properties.

    2-Amino-1-propanol: Another amino alcohol with distinct reactivity and applications.

    Isopropanolamine: A related compound with variations in the alkyl chain length and functional groups.

Uniqueness

1-((6-Aminotrimethylhexyl)amino)propan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its longer alkyl chain and the presence of both amino and hydroxyl groups make it versatile for various applications, setting it apart from other similar compounds.

Properties

CAS No.

93951-46-3

Molecular Formula

C12H28N2O

Molecular Weight

216.36 g/mol

IUPAC Name

1-[(7-amino-2,3-dimethylheptan-2-yl)amino]propan-2-ol

InChI

InChI=1S/C12H28N2O/c1-10(7-5-6-8-13)12(3,4)14-9-11(2)15/h10-11,14-15H,5-9,13H2,1-4H3

InChI Key

VUPRLSYOWHGDBC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCN)C(C)(C)NCC(C)O

Origin of Product

United States

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